5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride
Description
Properties
IUPAC Name |
5,6-dihydrocyclopenta[c]pyridin-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c10-8-2-1-6-3-4-9-5-7(6)8;/h3-5H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJHSJTZOYPNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization of Methyl 4-(3-Ethoxy-3-Oxopropyl)Nicotinate
A widely cited method involves the cyclocondensation of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate under strongly basic conditions. Sodium hydride (3.7 equivalents) in tetrahydrofuran (THF) induces intramolecular cyclization at reflux (4 hours), followed by acid hydrolysis (12 M HCl, 110°C, 30 minutes) to yield 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one. Neutralization with sodium hydrogen carbonate and extraction with ethyl acetate affords the free base, which is converted to the hydrochloride salt via HCl treatment. This two-step process achieves a 58% yield.
Key Conditions
- Catalyst : Sodium hydride (60% dispersion)
- Solvent : Tetrahydrofuran
- Temperature : Reflux (cyclization); 110°C (hydrolysis)
- Yield : 58%
Nucleophilic Addition-Cyclization Sequences
Phosphonate-Mediated Alkylation
Diethyl cyanomethylphosphonate serves as a nucleophilic agent in a one-pot alkylation-cyclization protocol. A solution of 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one in THF is treated with sodium hydride and diethyl cyanomethylphosphonate at 0°C, yielding 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile after 15 minutes. Subsequent hydrogenation over palladium-carbon (4 hours, room temperature) and purification by silica gel chromatography provides the target compound in 62% yield.
Optimization Insights
- Critical Step : Ice-cooling during phosphonate addition prevents side reactions.
- Purification : Sequential column chromatography (ethyl acetate/hexane gradient) ensures product purity.
Tandem Enamine/Enal Cycloaddition-Pyridine Formation
Cycloaddition with (E)-2,6-Dimethyl-2-Octenedial
A novel approach developed by Kester et al. employs a tandem enamine/enal cycloaddition to construct the cyclopenta[c]pyridine core. (E)-2,6-Dimethyl-2-octenedial reacts with ammonium acetate in THF under acidic conditions (p-toluenesulfonic acid, 50°C) to form the pyridine ring via a [4+2] cycloaddition. This method, optimized for less volatile analogs like actinidine, achieves 60% yield but only 5% for the unsubstituted parent compound due to isolation challenges.
Reaction Parameters
- Acid Catalyst : p-Toluenesulfonic acid (1 equivalent)
- Temperature : 50°C
- Yield : 5% (parent compound); 60% (actinidine analog)
Hydrochloride Salt Formation
Direct Acidification of the Free Base
The free base 5H-cyclopenta[c]pyridin-7(6H)-one is treated with hydrochloric acid in ethanol or THF to precipitate the hydrochloride salt. GlpBio protocols recommend dissolving the free base in anhydrous THF, adding concentrated HCl (1.1 equivalents), and stirring at room temperature for 2 hours. Filtration and drying under vacuum yield the hydrochloride salt with >95% purity.
Purity Considerations
- Solvent Choice : Ethanol minimizes byproduct formation during salt formation.
- Storage : 2–8°C in sealed containers to prevent hygroscopic degradation.
Alternative Pathways and Derivatives
Oxime Formation and Reduction
5,6-Dihydro-pyrindin-7-one oxime is synthesized by refluxing the parent ketone with hydroxylamine hydrochloride and sodium acetate in ethanol/water (2 hours). Reduction with hydrogen/palladium-carbon or sodium borohydride yields secondary amines, which are convertible to the hydrochloride salt.
Typical Yields
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 5H-cyclopenta[c]pyridin-7(6H)-one hydrochloride. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay demonstrated promising cytotoxic activity, with some derivatives exhibiting IC50 values as low as 6.31 μM against MCF-7 cells . This suggests that modifications to the cyclopenta[c]pyridine framework could lead to effective anticancer agents.
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. Preclinical studies indicate that these compounds can mitigate oxidative stress and neuronal apoptosis, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound has been achieved through various methodologies, including high-pressure assisted techniques. These methods not only enhance yield but also improve the efficiency of the synthesis process. For example, a reported synthesis involved using sodium hydride in tetrahydrofuran to facilitate the formation of the compound from simpler precursors .
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Sodium Hydride Reaction | 62% | Tetrahydrofuran at room temperature |
| Hydroxylamine Reaction | 58% | Reflux in ethanol-water mixture |
This table summarizes key synthetic approaches and their respective yields, showcasing the versatility in producing this compound.
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activities against various pathogens. Studies involving in vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity
A study explored several derivatives of this compound against cancer cell lines. The results indicated significant growth inhibition in MCF-7 cells, with one derivative showing an IC50 value of 6.31 μM, marking it as a promising candidate for further development into an anticancer drug . -
Neuroprotective Study
In a model of oxidative stress-induced neuronal injury, a derivative of this compound demonstrated protective effects on neuronal cells by reducing apoptosis markers and oxidative damage indicators .
Mechanism of Action
The mechanism of action of 5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
5H-Cyclopenta[b]pyridin-7(6H)-one
- CAS No.: 31170-78-2
- Similarity Score : 0.83–0.90 (varies by algorithm)
- Key Differences :
- Ring Fusion : The pyridine ring is fused at the [b] position instead of [c], altering electronic distribution and steric interactions.
- Reactivity : The [b]-fusion may reduce steric hindrance in synthetic modifications compared to the [c]-isomer.
- Applications : Used as a precursor in ligand synthesis for asymmetric catalysis .
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride
- CAS No.: 1187930-42-2
- Structural Difference : Replaces the ketone group with an amine, increasing basicity and enabling protonation.
- Molecular Weight : ~184.62 g/mol (base: 148.16 + HCl).
- Applications : Explored for pharmacological activity due to the amine group's nucleophilic properties .
5H-Cyclopenta[1]pyridin-7(6H)-one Oxime (139a)
- Synthesis: Produced from ketone 76a (77% yield) using hydroxylamine hydrochloride and sodium acetate in methanol/water .
- Key Feature : The oxime functional group enables coordination to transition metals, making it valuable in iridium-catalyzed hydrogenations .
Pyrrolo[2,3-c]pyridine Carboxylic Acids
Physicochemical and Commercial Comparison
Key Research Findings
Synthetic Accessibility :
- The target compound’s synthesis is less documented, but related ketones (e.g., 76a) are synthesized in 77% yield via Swern oxidation .
- Comparatively, pyrrolo-pyridine derivatives achieve higher yields (71–95%) due to optimized substituent effects .
Pharmaceutical Potential: Hydrochloride salts (target and amine analogue) exhibit enhanced solubility, critical for drug formulation . The ketone group in the target compound offers a site for further functionalization, unlike the amine derivative .
Structural Impact on Reactivity: [b]- vs. [c]-fusion alters steric environments, affecting ligand-metal interactions in catalysis .
Biological Activity
5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines a cyclopentane ring fused to a pyridine moiety. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.
The biological effects of this compound are mediated through interactions with specific molecular targets, including enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes that regulate cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.
- Receptor Interaction : It has been suggested that this compound interacts with receptors that modulate various signaling pathways, impacting cellular functions such as proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as:
- Microtubule Depolymerization : Similar compounds have shown effects on microtubule dynamics, which are critical for cell division. In particular, the compound's analogs were found to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis .
- Cytotoxicity : In assays using various cancer cell lines (e.g., MDA-MB-435 breast cancer cells), this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .
Case Studies
- Microtubule Dynamics : A study investigated the effects of this compound on microtubule assembly. Compounds with similar structures showed over 90% inhibition of colchicine binding to tubulin, underscoring their potential as microtubule-targeting agents .
- Anticancer Efficacy : Another research effort focused on the compound's efficacy against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The results indicated promising cytotoxic effects, particularly against MCF-7 cells, supporting further investigation into its use as an anticancer drug .
Applications in Medicine
The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:
- Drug Development : As a lead compound, it serves as a scaffold for synthesizing novel derivatives aimed at enhancing biological activity and selectivity against specific targets.
- Pharmacological Studies : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic profile .
Q & A
Q. How can researchers mitigate oxidative degradation of this compound in aqueous buffers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
